3-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2,4-dimethoxyphenyl)propanamide
Description
This compound features an imidazo[2,1-b][1,3]thiazole core substituted at position 6 with a 4-chlorophenyl group and at position 3 with a propanamide side chain linked to a 2,4-dimethoxyphenyl moiety. The imidazo[2,1-b]thiazole scaffold is known for its pharmacological relevance, particularly in anticancer and antimicrobial applications . The 4-chlorophenyl group enhances lipophilicity and may facilitate hydrophobic interactions with biological targets, while the 2,4-dimethoxyphenyl group contributes to electronic modulation and solubility .
Properties
IUPAC Name |
3-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2,4-dimethoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O3S/c1-28-17-8-9-18(20(11-17)29-2)24-21(27)10-7-16-13-30-22-25-19(12-26(16)22)14-3-5-15(23)6-4-14/h3-6,8-9,11-13H,7,10H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOJZAOKSBYYUPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CCC2=CSC3=NC(=CN23)C4=CC=C(C=C4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2,4-dimethoxyphenyl)propanamide typically involves multiple steps. One common method starts with the preparation of [6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid hydrazide. This intermediate is then reacted with 2,4-dimethoxyphenylpropanoic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2,4-dimethoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways and interactions.
Mechanism of Action
The mechanism of action of 3-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2,4-dimethoxyphenyl)propanamide involves its interaction with specific molecular targets. It has been shown to modulate the activity of certain enzymes and receptors, leading to the inhibition of cancer cell proliferation. The compound may induce apoptosis through mitochondrial membrane depolarization and caspase activation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations:
Aromatic Substituents : The 2,4-dimethoxyphenyl group in the target compound contrasts with pyridinyl (5f, 5j) or piperazine-linked (5l) side chains, likely altering solubility and electronic properties .
Biological Activity : Compound 5l, with a 4-methoxybenzyl-piperazine group, demonstrates potent cytotoxicity (IC50 = 1.4 µM against MDA-MB-231), suggesting that bulky electron-donating groups enhance anticancer activity . The target compound’s dimethoxyphenyl group may similarly modulate activity but requires empirical validation.
Halogen Effects : Bromine substitution (e.g., 3f) increases molecular weight and may improve receptor binding via halogen bonds, though chlorine is more common in this scaffold .
Physicochemical Properties:
- Melting Points : Acetamide derivatives (5f, 5j) exhibit higher melting points (215–217°C, 118–120°C) compared to hydrazide (3f: 230°C) or piperazine-linked compounds (5l: 116–118°C), reflecting differences in crystallinity and intermolecular interactions .
- Synthetic Yields : Most analogs report yields of 70–86%, suggesting efficient synthetic routes for imidazo[2,1-b]thiazole derivatives .
Research Findings and Implications
- Anticancer Potential: Compound 5l’s VEGFR2 inhibition and selectivity for MDA-MB-231 cells highlight the importance of 4-chlorophenyl and piperazine-methoxybenzyl groups in anticancer activity . The target compound’s dimethoxyphenyl group may offer similar advantages.
- Antimicrobial Activity : Hydrazide derivatives (e.g., 3a-j in ) show antibacterial effects against Staphylococcus aureus and Escherichia coli, suggesting that the imidazo[2,1-b]thiazole core is a versatile scaffold for antimicrobial development .
- Metabolic Modulation : CITCO () induces CYP3A4, indicating that imidazo[2,1-b]thiazole derivatives can interact with drug-metabolizing enzymes, a critical consideration for pharmacokinetic optimization .
Biological Activity
The compound 3-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2,4-dimethoxyphenyl)propanamide is an intriguing molecule in medicinal chemistry, particularly due to its potential antitumor properties. This article explores its biological activity, synthesis methods, and relevant case studies.
Structural Characteristics
The molecular formula for this compound is . Its structure includes a thiazole and imidazole ring system, which are known for their pharmacological significance. The presence of a chlorophenyl group and a dimethoxyphenyl moiety contributes to its biological activity.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, often involving the reaction of appropriate precursors under controlled conditions. For instance, compounds derived from 6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl acetic acid hydrazide have shown promising antitumor activity when subjected to in vitro screening against various cancer cell lines .
Antitumor Activity
Research indicates that compounds similar to This compound exhibit significant antiproliferative effects. For example:
- In vitro Studies : Compounds within this structural class have demonstrated broad-spectrum antiproliferative activity against multiple cancer cell lines. A study reported log GI values ranging from -4.41 to -6.44 for related compounds .
- Mechanism of Action : The dual-ring structure allows for interactions with various biological targets, potentially disrupting cellular processes essential for tumor growth.
| Compound | Activity | Cell Lines Tested | Log GI50 Values |
|---|---|---|---|
| 3b | Antiproliferative | Various (e.g., leukemia, lung cancer) | -4.41 to -6.44 |
Other Biological Activities
Beyond antitumor effects, thiazole and imidazole derivatives have been investigated for other pharmacological activities:
- Antimicrobial Properties : Several thiazole derivatives have shown efficacy against bacterial strains and fungi .
- Anticonvulsant Effects : Some imidazole-containing compounds exhibit anticonvulsant properties, indicating a diverse pharmacological profile .
Study 1: Anticancer Evaluation
A comprehensive study conducted by the National Cancer Institute assessed the anticancer activity of various derivatives of imidazole and thiazole compounds on over 60 tumor cell lines. The findings highlighted that certain substitutions on the thiazole ring significantly enhanced cytotoxicity against breast cancer cells (MDA-MB-468) .
Study 2: Structure-Activity Relationship (SAR)
A SAR analysis revealed that:
Q & A
Basic: What synthetic strategies are optimal for preparing 3-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2,4-dimethoxyphenyl)propanamide?
The synthesis involves multi-step organic reactions, typically starting with the formation of the imidazo[2,1-b]thiazole core. Key steps include:
- Cyclization : Reacting 4-chlorophenyl-substituted precursors with thioamides or thioureas under reflux conditions in solvents like ethanol or DMF .
- Coupling Reactions : Amide bond formation between the imidazo-thiazole intermediate and 2,4-dimethoxyphenylpropanamide using coupling agents (e.g., EDC/HOBt) in dichloromethane or DMF .
- Optimization : Yields improve with controlled temperatures (60–80°C), triethylamine as a base, and inert atmospheres to prevent oxidation .
Basic: How is structural integrity confirmed after synthesis?
Characterization employs:
- NMR Spectroscopy : and NMR verify regiochemistry (e.g., distinguishing imidazo-thiazole protons at δ 7.2–8.5 ppm) and substituent positions .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ expected for CHClNOS: 448.08) .
- X-ray Crystallography : Resolves bond angles and crystallographic packing, critical for confirming the imidazo-thiazole core and substituent orientation .
Advanced: How do structural analogs inform SAR studies for this compound?
Structure-activity relationship (SAR) studies compare analogs with variations in:
- Chlorophenyl vs. Fluorophenyl : Substitutions at the 4-position influence target binding; 4-chlorophenyl enhances hydrophobic interactions in enzyme pockets .
- Methoxy Group Positioning : 2,4-Dimethoxyphenyl improves solubility but may reduce membrane permeability compared to monosubstituted derivatives .
- Imidazo-Thiazole Modifications : Methylation at the 3-position (as in ’s analog) increases metabolic stability .
Advanced: What computational methods predict target binding modes?
Molecular docking (AutoDock Vina, Schrödinger) and MD simulations assess interactions with targets like kinases or acetylcholinesterase:
- Docking : The imidazo-thiazole core aligns with ATP-binding pockets in kinases, while the 4-chlorophenyl group occupies hydrophobic subpockets .
- Free Energy Calculations (MM/GBSA) : Quantify binding affinities; methoxy groups contribute to entropy-driven binding via solvent displacement .
Advanced: How are bioactivity assays designed to evaluate efficacy?
- In Vitro Enzymatic Assays : IC values against acetylcholinesterase (Ellman’s method) or kinase inhibition (ADP-Glo™) are measured at 10–100 μM concentrations .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) compare viability reduction to positive controls (e.g., doxorubicin) .
- Contradictions : Discrepancies in IC values across studies may arise from assay conditions (e.g., DMSO concentration >1% inhibits some enzymes) .
Advanced: How to resolve contradictory bioactivity data across studies?
- Dose-Response Curves : Ensure linearity across 3+ log units to avoid false plateaus .
- Control Standardization : Use internal controls (e.g., donepezil for acetylcholinesterase) to normalize inter-lab variability .
- Solvent Effects : Replace DMSO with cyclodextrin-complexed formulations if solubility limits activity .
Advanced: What in vivo models are suitable for pharmacokinetic studies?
- Rodent Models : Administer 10–50 mg/kg orally; measure plasma half-life (LC-MS/MS) and brain penetration (logBB >0.3 indicates CNS activity) .
- Metabolite Identification : Use liver microsomes + NADPH to detect oxidative metabolites (e.g., O-demethylation via CYP3A4) .
Advanced: How does the compound’s stability vary under physiological conditions?
- pH Stability : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8). The amide bond hydrolyzes >24 hours at pH <2, requiring enteric coatings .
- Thermal Degradation : TGA/DSC show decomposition >200°C, confirming stability at room temperature .
Advanced: What metabolic pathways are predicted for this compound?
- Phase I Metabolism : CYP2D6-mediated hydroxylation at the 4-chlorophenyl ring and CYP3A4-mediated O-demethylation .
- Phase II Conjugation : Glucuronidation of phenolic metabolites (if demethylation occurs) .
Advanced: How is X-ray crystallography applied to confirm structure?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
